epothilone F
Overview
Description
Epothilone F is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It is part of the epothilone family, which includes several compounds known for their potential as anticancer agents. This compound, like other epothilones, interferes with tubulin, preventing cancer cells from dividing .
Mechanism of Action
Target of Action
Epothilones, including Epothilone F, primarily target tubulin , a protein that forms the microtubules essential for cell division . They bind to the αβ-tubulin heterodimer subunit, which is the same binding site as paclitaxel .
Mode of Action
This compound interacts with its target by binding to the αβ-tubulin heterodimer subunit. This binding decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, this compound has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By binding to tubulin and stabilizing microtubules, this compound inhibits the normal function of microtubules, which are essential to cell division . This leads to cell cycle arrest at the G2-M transition phase, eventually leading to cytotoxicity and cell apoptosis .
Pharmacokinetics
It’s known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is 0.2–0.6 h across dose levels .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cytotoxicity and eventually cell apoptosis . This makes this compound a potential cancer drug, as it can prevent cancer cells from dividing . No objective tumor responses were seen in clinical trials .
Action Environment
It’s worth noting that Epothilones were originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum , suggesting that their production and efficacy might be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
Epothilone F interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of epothilones, including this compound, has been authenticated to be via polyketide synthase type I (PKS) in combination with non-ribosomal peptide synthetase (NRPS) complex (hybrid PK-NRP) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the eukaryotic cytoskeleton. This compound stabilizes microtubules in the cell, disabling the assembly of functional mitotic spindles required for cell proliferation and thus resulting in the induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The terminal step in this compound biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of epothilones, including epothilone F, involves complex multi-step processes. One common approach is the use of ring-closing metathesis to form the macrolide ring . The synthesis typically starts with simpler organic molecules, which are gradually built up through a series of reactions including aldol condensations, Wittig reactions, and oxidations .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically modified strains of Sorangium cellulosum or other microorganisms . These microorganisms are cultured under specific conditions to maximize the yield of this compound. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions: Epothilone F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epothilone E.
Reduction: Reduction reactions can modify the ketone and epoxide groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Epothilone E.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted epothilone derivatives with modified biological activities.
Scientific Research Applications
Epothilone F has several scientific research applications:
Chemistry: Used as a lead compound for the synthesis of new derivatives with potential anticancer properties.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated as a potential treatment for various cancers, including breast and prostate cancer.
Industry: Utilized in the development of new anticancer drugs and as a tool for studying cell biology.
Comparison with Similar Compounds
- Epothilone A
- Epothilone B
- Epothilone C
- Epothilone D
- Epothilone E
Epothilone F’s unique structure and mechanism of action make it a promising candidate for further research and development in the field of anticancer therapy.
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMCRYGLFQEOE-RGJAOAFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208518-52-9 | |
Record name | Epothilone F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPOTHILONE F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Epothilone F interact with its target and what are the downstream effects?
A1: this compound, similar to other Epothilones like Epothilone B, exerts its antitumor activity by binding to microtubules, which are essential components of the cytoskeleton involved in cell division. [, ] This binding stabilizes microtubules, preventing their disassembly and ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. [, ]
Q2: How is this compound produced?
A2: this compound can be produced through a bioconversion process utilizing the bacterium Amycolatopsis orientalis. [, ] This bacterium possesses an enzyme called Epothilone-B hydroxylase (EBH) which catalyzes the hydroxylation of Epothilone B to produce this compound. [, ]
Q3: Can the production of this compound be improved?
A3: Yes, research has shown that mutagenesis of the EBH enzyme can significantly increase the yield of this compound. [] By introducing specific mutations in the EBH gene, researchers were able to improve the yield of this compound from 21% to over 80% in recombinant expression systems. [] Interestingly, some of these mutations were distant from the enzyme's active site, suggesting a complex interplay between enzyme structure and catalytic efficiency. []
Q4: What is the relationship between this compound and other Epothilones?
A4: this compound is structurally related to other Epothilones, such as Epothilone B, C, D, and E. [, , ] These compounds share a common macrolactone core structure but differ in the substituents attached to it, leading to variations in their activity and properties. [, , ] For example, this compound is a 21-hydroxy derivative of Epothilone B. [, ]
Q5: What are the potential applications of this compound in drug development?
A5: this compound serves as a valuable starting material for the synthesis of various Epothilone analogs with improved pharmacological properties. [, ] One notable example is the synthesis of BMS-310705, a potent antitumor compound derived from this compound, which has undergone Phase I clinical trials. [] The ability to modify this compound's structure allows researchers to explore structure-activity relationships and develop new Epothilone derivatives with enhanced potency, selectivity, and pharmacological profiles. [, ]
Q6: Are there computational studies on this compound and related compounds?
A6: Yes, computational studies have been conducted to understand the interactions of this compound and other Epothilones with their biological targets. [] For example, molecular docking simulations combined with quantum mechanical calculations were employed to investigate the binding affinities and modes of different Epothilones, including this compound, to the drug efflux pump P-glycoprotein (P-gp). [] These studies provide valuable insights into the structural features important for binding and can guide the design of novel Epothilone analogs with improved efficacy by overcoming drug resistance mechanisms. []
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